1-Bromo-2-naphthoic acid

概要

説明

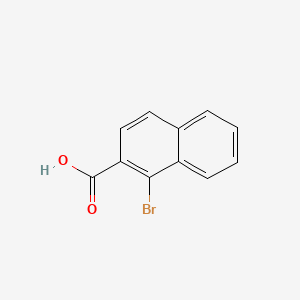

1-Bromo-2-naphthoic acid, also known as 1-bromo-2-naphthalenecarboxylic acid, is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a carboxylic acid group at the second position. This compound is commonly used as a building block in organic synthesis due to its reactivity and structural properties .

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-naphthoic acid can be synthesized through various methods. One common method involves the bromination of 2-naphthoic acid. The reaction typically uses bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like oxone. The reaction is carried out in a solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

化学反応の分析

Types of Reactions: 1-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines or thiols in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Cyclization Reactions: Radical initiators or strong acids.

Major Products:

Substitution Products: Amino or thiol derivatives of naphthoic acid.

Coupling Products: Biaryl compounds.

Cyclization Products: Fused ring systems such as benzimidazoles.

科学的研究の応用

Scientific Research Applications

1-Bromo-2-naphthoic acid finds extensive applications across various fields of scientific research:

Organic Synthesis

- Biaryl Compounds : It is crucial in synthesizing binaphthyl-based amino acids and amino alcohols through domino coupling reactions .

- Benzimidazoles : The compound serves as a precursor for synthesizing benzimidazole derivatives via cyclocondensation reactions .

Medicinal Chemistry

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes, influencing metabolic pathways. For instance, it has been evaluated for its inhibitory effects on NMDA receptors, demonstrating potential therapeutic properties .

- HIV Protease Research : The compound has been identified as a novel hit in fragment-based screening against HIV protease, indicating its relevance in antiviral drug development .

Biological Probes

- It is utilized in creating probes for studying human cytochrome P450 enzymes, which play a vital role in drug metabolism and bioactivation processes .

Case Study 1: NMDA Receptor Inhibition

A study investigated the structure-activity relationships of various naphthoic acid derivatives, including this compound. The compound showed promising inhibitory activity at NMDA receptors, particularly enhancing activity at GluN2C and GluN2D-containing receptors. This indicates its potential use in neurological research and treatment strategies .

Case Study 2: Synthesis of Binaphthyl Compounds

In a synthetic route involving asymmetric synthesis, this compound was employed to produce atropisomeric 1,1'-binaphthyls. Utilizing chiral alcohols in Ullmann coupling reactions led to optical yields significant for applications in asymmetric catalysis and chiral recognition, showcasing its utility in complex organic synthesis .

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Bromobenzoic Acid | Bromine on a benzene ring | Simpler structure; lacks the naphthalene framework |

| 1-Bromo-2-naphthaldehyde | Aldehyde group instead of carboxylic acid | Different functional group alters reactivity |

| 2-Bromobenzoyl Chloride | Benzoyl chloride group | More reactive due to the presence of chloride |

The distinct reactivity of this compound makes it particularly valuable for diverse synthetic applications compared to these similar compounds.

作用機序

The mechanism of action of 1-bromo-2-naphthoic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution, coupling, or cyclization. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways .

類似化合物との比較

2-Bromobenzoic Acid: Similar structure but with a bromine atom on a benzene ring.

1-Bromo-2-naphthaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

2-Bromobenzoyl Chloride: Similar structure but with a benzoyl chloride group.

Uniqueness: 1-Bromo-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry .

生物活性

1-Bromo-2-naphthoic acid (CAS Number: 20717-79-7) is a halogenated derivative of naphthoic acid, known for its diverse biological activities. This compound has garnered attention in pharmacological research, particularly for its role in modulating receptor activity and potential therapeutic applications.

- Molecular Formula : C₁₁H₇BrO₂

- Molecular Weight : 251.08 g/mol

- Melting Point : 187.0 to 191.0 °C

- Appearance : White to orange powder

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function, making them important targets in neurological research.

NMDA Receptor Modulation

Research indicates that halogen substitutions on naphthoic acids enhance their inhibitory effects on NMDA receptors. Specifically, 1-bromo substitution at the 1-position of 2-hydroxy-3-naphthoic acid has been shown to increase its potency as an NMDA receptor antagonist, particularly at the GluN2C and GluN2D subtypes .

Table 1: Structure-Activity Relationships of Naphthoic Acids

| Compound | IC50 (μM) | NMDA Receptor Subtype |

|---|---|---|

| 2-Naphthoic Acid | ~30 | GluN2A |

| 1-Bromo-2-hydroxy-3-naphthoic Acid | 3-7 | GluN2C, GluN2D |

| 1,6-Dibromo-2-hydroxy-3-naphthoic Acid | <3 | GluN2D |

This data illustrates the enhanced inhibitory activity associated with bromine substitutions, highlighting the potential for developing more effective NMDA receptor modulators.

Case Studies and Research Findings

-

Allosteric Modulation of NMDA Receptors :

A study published in Nature examined the effects of various naphthoic acid derivatives on NMDA receptor activity. It was found that compounds with bromo substitutions exhibited higher affinities and inhibitory effects compared to their non-brominated counterparts. The study utilized electrophysiological techniques in Xenopus oocytes to measure receptor responses . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of this compound in models of excitotoxicity. The compound demonstrated a capacity to mitigate neuronal damage induced by excessive glutamate signaling, suggesting its potential therapeutic role in neurodegenerative diseases . -

Synthesis and Applications :

The synthesis of this compound has been optimized for high yields, making it accessible for further research and applications. It serves as a precursor in the synthesis of various biologically active compounds, including binaphthyl-based amino acids and other derivatives .

特性

IUPAC Name |

1-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVIRKAVBZITDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174781 | |

| Record name | 1-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20717-79-7 | |

| Record name | 1-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-bromo-2-naphthoic acid used in asymmetric synthesis?

A1: this compound serves as a key starting material for synthesizing atropisomeric 1,1'-binaphthyls. This is achieved through the Ullmann coupling reaction, where esters of this compound with chiral alcohols are reacted in the presence of copper. The chirality of the alcohol influences the axial chirality of the resulting binaphthyl compound. [, ] For example, using l-menthol as the chiral alcohol resulted in an optical yield of up to 13%. [] This method provides a pathway for creating optically active binaphthyl compounds, which have applications in asymmetric catalysis and chiral recognition. []

Q2: Can you describe a specific example of diastereoselective synthesis using this compound?

A2: Researchers successfully synthesized atropisomeric 6,6′-dinitrodiphenic acids with high diastereoselectivity. [] This involved using chiral diol diesters of this compound in an asymmetric Ullmann coupling reaction with 2-halo-3-nitrobenzoic acids. The choice of chiral diol significantly impacted the stereochemical outcome, with (R)-1,1′-binaphthyl-2,2′-diol esters leading to a net optical yield of up to 85% for the coupling reaction. [] This example highlights the potential of using this compound derivatives for stereoselective synthesis of complex molecules.

Q3: Beyond binaphthyl synthesis, are there other applications for this compound derivatives?

A3: Yes, this compound is a versatile building block. For example, its esterification with 1,4-dibromo-2,3-dihydroxynaphthalene leads to the formation of 1,4-dibromonaphthalene-2,3-diylbis(1′-bromo-2′-naphthoate). This compound has potential as a precursor for synthesizing lactone-bridged teraryls. [] Additionally, (2,5-dimethyl)phenyl 1-bromonaphthyl-2-carboxylate, another derivative, serves as a precursor for both biaryl lactones and fluorenones. []

Q4: Is there information available about the physicochemical properties of this compound?

A4: While specific spectroscopic data is limited in the provided research, the vapor pressure of this compound has been studied. [, ] Using the Knudsen effusion technique, its vapor pressure was measured at various temperatures. This information helps understand its volatility and potential for transport in the environment. [, ]

Q5: Has this compound been used in fragment-based drug discovery?

A5: Yes, this compound was included in a brominated fragment library screened against HIV protease. [] It was identified as a novel hit, binding to the exosite of the enzyme. The presence of the bromine atom allowed for clear identification through anomalous scattering, highlighting the advantage of using halogenated fragments in these studies. [] This finding opens avenues for developing potential allosteric inhibitors targeting HIV protease. []

Q6: What can be said about the environmental impact of this compound?

A6: While specific ecotoxicological data on this compound is limited in the provided research, its vapor pressure measurements contribute to understanding its potential for environmental transport. [, ] This information is valuable for assessing its fate and behavior in the environment, a crucial aspect of understanding the potential impact of chemicals. Further research into its degradation pathways and potential effects on organisms would be needed for a comprehensive environmental impact assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。